ethyl 2-{[4-(4-methoxyphenoxy)butanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
Description
The compound is a derivative of thiazole, which is a heterocyclic compound with a five-membered C3NS ring. The molecule also contains an ester functional group (COOEt), an amide functional group (CONH), and a methoxy group (OCH3) attached to a phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring, an ester group, an amide group, and a methoxyphenyl group . The exact 3D conformation would depend on the specific spatial arrangement of these groups and the presence of any chiral centers.Chemical Reactions Analysis
Thiazoles are aromatic and relatively stable. They can undergo electrophilic substitution reactions at the carbon between the nitrogen and sulfur atoms. The ester and amide groups in the molecule can participate in hydrolysis reactions under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, it would be expected to have the typical properties of a small organic molecule, such as a certain level of solubility in organic solvents, a specific melting point and boiling point, etc .Properties
IUPAC Name |
ethyl 2-[4-(4-methoxyphenoxy)butanoylamino]-4-methyl-1,3-thiazole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c1-4-24-17(22)16-12(2)19-18(26-16)20-15(21)6-5-11-25-14-9-7-13(23-3)8-10-14/h7-10H,4-6,11H2,1-3H3,(H,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QITPBDUHCOSWEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CCCOC2=CC=C(C=C2)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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